5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a 4-nitrobenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the 4-Nitrobenzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action can include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 4-Nitrobenzyl Sulfone: This compound shares structural similarities but differs in the presence of a sulfone group instead of a sulfanyl group.
Thiophenyl Substituted Pyrimidine Derivatives: These compounds have similar core structures but differ in the substituents attached to the pyrimidine ring.
Uniqueness
5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c18-15-5-3-13(4-6-15)14-9-19-17(20-10-14)24-11-12-1-7-16(8-2-12)21(22)23/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEMKTZMAYHPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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